![molecular formula C20H26BrN3OSSi B15279132 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15279132.png)
6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that features a triazolopyridine core with various substituents, including a bromine atom, a tert-butyldimethylsilyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Bromine Atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) can be employed.
Attachment of the Thioether Linkage: This step involves the reaction of a thiol with an appropriate electrophile.
Protection with tert-Butyldimethylsilyl Group: This is typically done using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted triazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazolopyridine core and the various substituents can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromohexyloxy-tert-butyldimethylsilane: Shares the tert-butyldimethylsilyl group and bromine atom but differs in the core structure.
tert-Butyl bromoacetate: Contains the tert-butyl and bromine functionalities but lacks the triazolopyridine core.
Uniqueness
6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its combination of a triazolopyridine core with multiple functional groups, providing a versatile scaffold for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C20H26BrN3OSSi |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2-[2-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C20H26BrN3OSSi/c1-20(2,3)27(4,5)25-12-13-26-17-9-7-6-8-16(17)19-23-22-18-11-10-15(21)14-24(18)19/h6-11,14H,12-13H2,1-5H3 |
InChI-Schlüssel |
OLKHGMWEDYZPNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCSC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




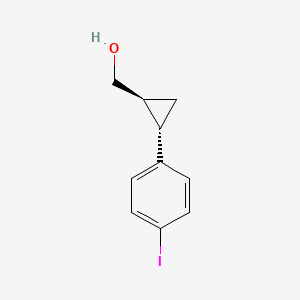
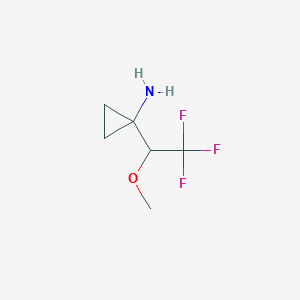
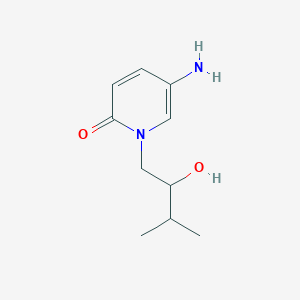
![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
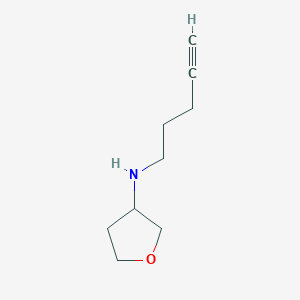
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)
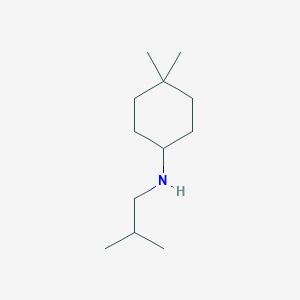
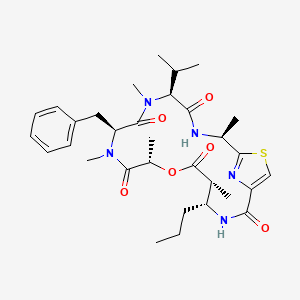
![2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)
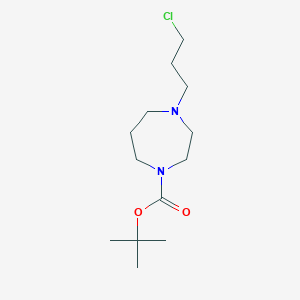
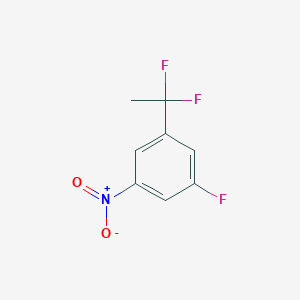
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)
